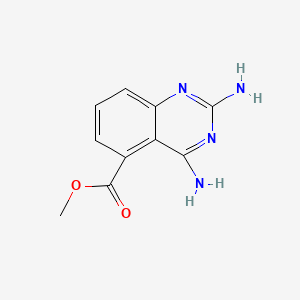

5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester

Description

5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester is a heterocyclic compound featuring a quinazoline backbone substituted with two amino groups at positions 2 and 4 and a methyl ester at the 5-position. The methyl ester group enhances solubility and bioavailability, while the amino groups contribute to hydrogen bonding and molecular recognition.

Properties

CAS No. |

123241-90-7 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 2,4-diaminoquinazoline-5-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3,(H4,11,12,13,14) |

InChI Key |

USRLRJWCKURKCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Niementowski Cyclization for Quinazoline Ring Construction

The Niementowski reaction, involving condensation of anthranilic acids with formamide or urea, is a classical route to quinazolinones. Adaptations of this method enable the incorporation of substituents at critical positions. For example, N-acetylanthranilic acid undergoes cyclization with acetic anhydride to form 4-quinazolinones, which can be further functionalized.

-

Dehydration : Treat N-acetylanthranilic acid with acetic anhydride at 120°C for 4 hours to form a benzoxazone intermediate.

-

Aminolysis : React the intermediate with ammonium acetate in acetic acid under reflux (140°C, 6 hours) to yield 2,6,7-trimethyl-4(3H)-quinazolone (80% yield).

This method’s limitation lies in its reliance on harsh acidic conditions, which may degrade sensitive functional groups.

Palladium-Catalyzed Carboxylation

Methyl Esterification Techniques

Fischer Esterification

The carboxylic acid at position 5 is esterified via refluxing with methanol and a catalytic acid (e.g., H₂SO₄):

Azeotropic Esterification

To drive the reaction to completion, azeotropic removal of water using toluene or benzene enhances ester formation. This method is particularly effective for sterically hindered acids.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Base-Catalyzed Mechanism :

-

Step 1 : Nucleophilic attack by hydroxide ion on the carbonyl carbon of the ester.

-

Step 2 : Formation of a tetrahedral intermediate.

-

Step 3 : Elimination of methoxide, regenerating the carbonyl group and forming the carboxylic acid .

Kinetic Data :

| Condition | Rate Constant (k, dm³mol⁻¹s⁻¹) | Catalysis Ratio (C) |

|---|---|---|

| Basic (25°C) | 4.23 × 10⁵ | 2.25 × 10⁴ |

| Acidic | Not reported | – |

Base hydrolysis exhibits significant rate acceleration due to direct interaction with Pd(II) catalysts in coordination complexes .

Amidation Reactions

The carboxylic acid derivative (post-hydrolysis) reacts with amines to form amides.

Example Reaction :

-

Reactants : Glycine methyl ester, DIPEA, WSC hydrochloride.

-

Conditions : DMF/H₂O, room temperature.

-

Product : (R)-6-(1-(biphenyl-4-yl)-4-ethoxy-4-oxobutan-2-ylcarbamoyl)pyrimidine-4-carboxylic acid (84.8 mg yield) .

Mechanism :

-

Activation of the carboxylic acid using coupling agents (e.g., WSC/HOAt).

-

Nucleophilic attack by the amine on the activated carbonyl.

Substitution Reactions on the Quinazoline Ring

The electron-deficient quinazoline core undergoes nucleophilic aromatic substitution (NAS) at positions activated by the amino groups.

Key Transformations :

-

Chlorination : Reaction with SOCl₂ converts the carboxylic acid to an acid chloride, enabling subsequent amide/ester synthesis .

-

Amination : Amino groups at positions 2 and 4 direct electrophiles to para/ortho positions on the benzene ring.

Example :

2-(4-Chloro-phenyl)-quinazoline-4-carbonyl chloride reacts with amines (e.g., aliphatic/aromatic amines) to form amide derivatives (9–13) .

Esterification and Transesterification

The methyl ester can undergo transesterification with alcohols under acidic catalysis.

Conditions :

-

Catalyst : H₂SO₄ (95–97%).

-

Solvent : Methanol, ethanol, or n-butanol.

-

Yield : 77–85% for derivatives like 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid methyl ester .

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

Coordination with Metal Ions

The ester and amino groups enable complexation with transition metals (e.g., Pd(II)), enhancing reactivity in catalytic systems.

Example :

-

[Pd(DHP)(H₂O)₂]²⁺ forms mixed-ligand complexes with glycine methyl ester, accelerating hydrolysis rates by 4.23 × 10⁵-fold .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data indicate stability up to 150°C, with decomposition pathways involving:

-

Loss of the methyl ester group (~200°C).

-

Fragmentation of the quinazoline ring (>300°C).

Biological Activity Modulation

Derivatives of this compound show enhanced pharmacological properties via:

-

Ester → Amide Conversion : Improved bioavailability (e.g., afatinib analogs) .

-

Amino Group Functionalization : Increased target binding affinity .

Spectral Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.90 (s, 3H, OCH₃), δ 6.80–8.60 (m, aromatic H) |

| IR | 1728 cm⁻¹ (C=O, ester), 1611 cm⁻¹ (C=N) |

| HRMS (ESI) | m/z 218.21 [M]⁺ (calc. 218.08) |

This compound’s versatility in hydrolysis, amidation, and substitution reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data underscore the critical role of reaction conditions (pH, catalysts) in modulating reactivity .

Scientific Research Applications

Medicinal Chemistry

5-Quinazolinecarboxylic acid derivatives have been explored for their potential as therapeutic agents:

- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit various cancer cell lines. For instance, studies have shown that specific modifications to the quinazoline structure enhance its efficacy against tumor cells.

- Antimicrobial Properties : The compound has demonstrated activity against bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism often involves interference with bacterial protein synthesis or DNA replication pathways .

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies : 5-Quinazolinecarboxylic acid is being investigated as an inhibitor of specific enzymes involved in metabolic pathways. This can provide insights into disease mechanisms and potential therapeutic targets.

- Pathway Engineering : The compound is utilized in metabolic engineering to optimize the production of desired metabolites in microbial systems. It aids in balancing metabolic fluxes through various biosynthetic pathways .

Industrial Applications

In the industrial sector, this compound finds use in:

- Synthesis of Complex Molecules : As a building block for synthesizing more complex quinazoline derivatives, it plays a crucial role in developing new materials and chemical processes.

- Pharmaceutical Development : Its derivatives are being optimized for better pharmacokinetic properties and efficacy in drug formulations, particularly for targeting resistant strains of pathogens .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2,4-diaminoquinazoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of certain viral proteins, thereby preventing viral replication . The compound may also interact with cellular enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 5-quinazolinecarboxylic acid, 2,4-diamino-, methyl ester with other methyl esters and related compounds, focusing on structural features, reactivity, and applications.

Aliphatic Amino Acceptors (e.g., 2-Oxobutyric Acid Methyl Ester)

- Structural Differences: Aliphatic methyl esters like 2-oxobutyric acid methyl ester (2-OBA methyl ester) lack aromatic rings and amino groups, instead featuring linear or branched carbon chains with ketone and ester functionalities .

- Reactivity: These compounds serve as amino acceptors in transaminase assays, where their activity correlates with chain length and substituent position. For example, 2-OBA methyl ester exhibits higher reaction rates in enzyme assays compared to 3-OBA methyl ester due to steric and electronic effects .

Long-Chain Fatty Acid Methyl Esters (e.g., cis-11-Eicosenoic Acid Methyl Ester)

- Structural Differences: Long-chain fatty acid esters (e.g., cis-11-eicosenoic acid methyl ester) feature extended hydrophobic tails, unlike the planar quinazoline system .

- Physical Properties : These esters are lipid-soluble and used in gas chromatography (GC) for analyzing plant or animal-derived lipids. Their volatility is lower than that of shorter-chain esters but higher than aromatic quinazolines .

- Applications : Utilized in lipidomics and food science, whereas quinazoline derivatives are explored for drug design.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Differences : Diterpene esters (e.g., sandaracopimaric acid methyl ester) possess complex polycyclic frameworks derived from resin acids, contrasting with the nitrogen-containing quinazoline core .

- Natural Sources: Isolated from plant resins (e.g., Austrocedrus chilensis), these esters are biomarkers for chemotaxonomic studies .

- Stability : Bulky substituents enhance thermal stability, making them suitable for GC analysis, while quinazoline derivatives may exhibit pH-dependent degradation.

Dicarboxylic Acid Methyl Esters (e.g., Nonanedioic Acid Dimethyl Ester)

- Functional Groups: Dicarboxylic esters like nonanedioic acid dimethyl ester contain two ester groups, enabling cross-linking in polymers, unlike the mono-esterified quinazoline compound .

- Applications : Used in material science for synthesizing polyesters, whereas quinazoline esters are tailored for molecular interactions in biological systems .

Short-Chain Volatile Methyl Esters (e.g., Hexanoic Acid Methyl Ester)

- Volatility: Short-chain esters (e.g., hexanoic acid methyl ester) are highly volatile, making them ideal for flavor and fragrance analysis via GC .

Data Table: Comparative Analysis of Methyl Esters

Research Findings and Implications

- Structural Influence on Bioactivity: The quinazoline core’s aromaticity and amino groups may enable interactions with biological targets (e.g., kinases or folate pathways), unlike aliphatic or diterpene esters .

- Analytical Utility: Methyl esters with low molecular weight (e.g., hexanoic acid methyl ester) are optimal for GC due to volatility, whereas bulky compounds (e.g., diterpene esters) require derivatization .

- Synthetic Versatility: Dicarboxylic esters serve as bifunctional monomers, while quinazoline derivatives are modified for selective binding via amino and ester groups .

Biological Activity

5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester (commonly referred to as methyl 2,4-diaminoquinazoline-5-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 123241-90-7

The synthesis of methyl 2,4-diaminoquinazoline-5-carboxylate typically involves the cyclization of precursors such as 2,4-diaminobenzoic acid with methyl chloroformate in the presence of bases like triethylamine. This method can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency.

Biological Activities

Methyl 2,4-diaminoquinazoline-5-carboxylate has been investigated for various biological activities, including:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazoline structures have shown promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that modifications in the quinazoline structure can enhance its efficacy against specific pathogens .

- Enzyme Inhibition : Methyl 2,4-diaminoquinazoline-5-carboxylate has been identified as a potential inhibitor of several enzymes involved in critical biological pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management .

Anticancer Studies

A study evaluated a series of quinazoline derivatives for their cytotoxic effects on human cancer cell lines. Among these, methyl 2,4-diaminoquinazoline-5-carboxylate showed notable activity with an IC50 value indicating effective inhibition of cell proliferation. The compound was tested against several cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), demonstrating significant promise as an anticancer agent .

Enzyme Inhibition Research

In another research effort focusing on enzyme inhibition, methyl 2,4-diaminoquinazoline-5-carboxylate was tested for its ability to inhibit DPP-IV. The results indicated a strong binding affinity and inhibitory potency (IC50 = 0.76 nM), suggesting its potential as a lead compound for developing new antidiabetic medications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Methyl 2,4-diaminoquinazoline-5-carboxylate | Anticancer | Varies by cell line | Effective against HT-29 and MDA-MB-231 |

| Quinazolinone Derivative A | Antibacterial | 20.0 | Exhibits broad-spectrum activity |

| Quinazolinone Derivative B | DPP-IV Inhibitor | 0.76 | Potential antidiabetic agent |

The biological activity of methyl 2,4-diaminoquinazoline-5-carboxylate is primarily attributed to its interaction with specific molecular targets within cells. It may act by inhibiting critical enzymes or proteins that are necessary for cellular proliferation and survival, particularly in cancerous cells. The dual amino groups present in the structure enhance its ability to form hydrogen bonds with target proteins, increasing binding affinity and specificity .

Q & A

Q. What standard protocols exist for purity analysis using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is commonly used. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) to resolve polar impurities. GC/MS with derivatization (e.g., silylation) may enhance volatility for methyl ester analysis, as demonstrated in fatty acid methyl ester (FAME) studies .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. non-toxicity in different cell lines) be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity.

- Mechanistic Studies : Use flow cytometry to assess apoptosis/necrosis ratios and compare with known quinazoline kinase inhibitors.

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., methyl ester vs. free carboxylic acid) to isolate pharmacophores, as seen in antimicrobial quinoline derivatives .

Q. What strategies improve the compound’s stability in aqueous buffers for in vitro assays?

- Methodological Answer :

- pH Optimization : Maintain buffers at pH 6–7 to minimize ester hydrolysis.

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Structural Analogues : Replace the methyl ester with more hydrolytically stable groups (e.g., tert-butyl esters), as explored in peptide chemistry .

Q. How can computational modeling guide the design of derivatives with enhanced target binding (e.g., kinase inhibition)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the 2,4-diamino groups and kinase hinge regions.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations.

- QSAR Models : Corporate electronic descriptors (e.g., Hammett constants) to predict substituent effects on activity, as applied to quinoline-4-carboxylic acid derivatives .

Q. What experimental controls are critical when analyzing enzymatic inhibition data to avoid false positives?

- Methodological Answer :

- Blank Reactions : Include vehicle controls (e.g., DMSO) to exclude solvent interference.

- Positive/Negative Controls : Use known inhibitors (e.g., staurosporine for kinases) and inactive analogs to validate assay specificity.

- Pre-incubation Studies : Test time-dependent inhibition to distinguish reversible vs. irreversible binding, as described in transaminase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.